(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone
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Overview
Description
The compound “(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone” is a piperazine derivative . It has been studied for its anti-nociceptive and anti-inflammatory effects . The compound has shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of similar pyrazole derivatives have been reported, emphasizing the methodological approaches to create and analyze the structural components of these compounds. For example, the study by Cao et al. (2010) focused on synthesizing and characterizing the crystal structure of a related compound, providing insights into its molecular arrangement and interactions Cao et al., 2010.
Biological Activities
Antifungal Activity : Lv et al. (2013) explored the antifungal activity of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, revealing promising effects against various fungal strains. This highlights the potential use of such compounds in developing antifungal agents Lv et al., 2013.
Herbicidal and Insecticidal Activities : Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, demonstrating their herbicidal and insecticidal activities. The study provides a foundation for developing agrichemical products based on these chemical frameworks Wang et al., 2015.
Antibacterial and Antifungal Agents : Research by Sanjeeva et al. (2022) on novel pyrazole and isoxazole derivatives, including compounds with the trifluoromethylphenyl group, showed good antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial agents Sanjeeva et al., 2022.
Mechanism of Action
The compound has demonstrated anti-inflammatory activity, as evidenced by its ability to reduce oedema formation at all hours of the paw oedema induced by carrageenan test . In a pleurisy test, it reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O/c22-21(23,24)19-18(15-25-28(19)17-9-5-2-6-10-17)20(29)27-13-11-26(12-14-27)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMMOFKNDZCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone |
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